2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine
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Overview
Description
2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. The presence of a fluorine atom at the 7th position of the benzothiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 7-fluoro-2-aminobenzothiazole with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, piperidine as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-fluorobenzothiazole
- 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)
- 3-(1,3-Benzothiazol-2-yl)-2-phenylimidazo[1,2-a]pyridine
Uniqueness
2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the specific positioning of the fluorine atom, which significantly enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C10H11FN2S |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(7-fluoro-1,3-benzothiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H11FN2S/c1-10(2,12)9-13-7-5-3-4-6(11)8(7)14-9/h3-5H,12H2,1-2H3 |
InChI Key |
HIDJHIKTPZHUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(S1)C(=CC=C2)F)N |
Origin of Product |
United States |
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